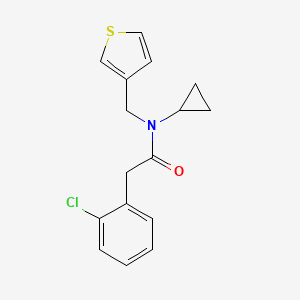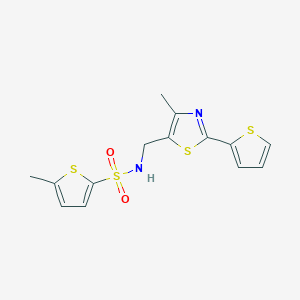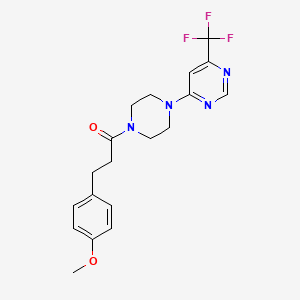![molecular formula C14H15BN2O3 B2741558 [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid CAS No. 446299-81-6](/img/new.no-structure.jpg)
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is a boronic acid derivative with a unique structure that makes it valuable in various scientific research fields.
作用机制
Target of Action
Boronic acids and their derivatives are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with other organic molecules to form new compounds.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura coupling . In this process, the boron atom in the boronic acid compound forms bonds with a transition metal, typically palladium. The boronic acid then transfers its organic group to the metal, forming a new carbon-metal bond .
Biochemical Pathways
The compound’s involvement in suzuki–miyaura coupling suggests it may play a role in the synthesis of various organic compounds . These compounds could potentially influence a variety of biochemical pathways, depending on their structure and properties.
Pharmacokinetics
For instance, boronic acids are known to have relatively good stability and are readily prepared, which could potentially enhance the bioavailability of the compound .
Result of Action
Given its potential role in suzuki–miyaura coupling, the compound could contribute to the synthesis of a variety of organic compounds . These new compounds could have various effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid. For instance, boronic acids are known to be sensitive to conditions such as air and moisture . Therefore, the stability and reactivity of the compound could be affected by factors such as humidity, temperature, and the presence of other chemicals in the environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid typically involves the reaction of 5-methyl-6-aminopyridine with phenacyl bromide to form the phenacylamino derivative. This intermediate is then subjected to a boronation reaction using boronic acid reagents under specific conditions to yield the final product .
Industrial Production Methods
化学反应分析
Types of Reactions
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学研究应用
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Materials Science: It is utilized in the synthesis of advanced materials with unique properties.
相似化合物的比较
Similar Compounds
[5-Amino-pyrazoles]: These compounds are known for their versatility in organic synthesis and medicinal chemistry.
Pyrimidine Derivatives: These compounds exhibit a range of pharmacological effects and are used in various therapeutic applications.
Uniqueness
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid stands out due to its unique boronic acid moiety, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
属性
CAS 编号 |
446299-81-6 |
|---|---|
分子式 |
C14H15BN2O3 |
分子量 |
270.1 |
IUPAC 名称 |
[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17) |
InChI 键 |
QRDMBMCOEQTXGD-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,4-difluorophenyl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2741477.png)
![N-benzyl-4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2741479.png)
![4-(benzenesulfonyl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2741481.png)
![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)

![N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]propanamide](/img/structure/B2741484.png)
![N-(butan-2-yl)-2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B2741488.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2741490.png)

![Methyl 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2741494.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2741495.png)
![[5-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)-1,2-oxazol-3-yl]methyl quinoline-2-carboxylate](/img/structure/B2741497.png)
